molecular formula C18H14ClNO2S2 B5048605 (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B5048605
M. Wt: 375.9 g/mol
InChI Key: FJEXEWOMQAMFTD-GDNBJRDFSA-N
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Description

(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a benzyloxy group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyloxy chloride and a suitable base.

    Chlorophenyl Group Addition: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction using chlorobenzoyl chloride and an aluminum chloride catalyst.

    Final Assembly: The final compound is assembled through a condensation reaction between the intermediate compounds, often under reflux conditions in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups such as methoxy, ethoxy, or amino groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.

Mechanism of Action

The mechanism of action of (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[2-(METHOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
  • (4Z)-4-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Uniqueness

The presence of the benzyloxy group in (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain targets. Additionally, the combination of the chlorophenyl and thiazole rings can result in unique reactivity patterns, making it a versatile compound for various applications.

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c1-23-18-20-15(17(21)24-18)10-13-9-14(19)7-8-16(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXEWOMQAMFTD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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